1-Adamantyl nitrate

Description

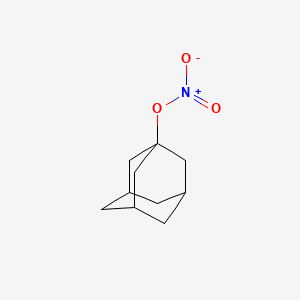

1-Adamantyl nitrate is a nitrate ester derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. The compound is synthesized via photochemical irradiation of adamantane with dinitrogen pentoxide (N₂O₅) in methylene chloride, as noted in mechanistic studies . Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol.

Key properties include its solvolysis behavior in aqueous ethanol, characterized by an S value of 0.512 ± 0.014 at 50.0°C, indicative of a solvent-separated ion-pair mechanism during hydrolysis . This reactivity aligns this compound with other adamantyl derivatives, which often exhibit unique steric and electronic effects due to the adamantane moiety. While its primary applications are in mechanistic studies and synthetic chemistry, its structural analogs demonstrate broader biological and industrial relevance.

Propriétés

IUPAC Name |

1-adamantyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-11(13)14-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWRAEHUZNXWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthèse catalysée par l'acide sulfurique:

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le nitrate de 1-adamantyle trouve des applications dans:

Recherche antivirale: En raison de son noyau adamantane, il présente des propriétés antivirales .

Études biologiques: Les chercheurs explorent ses effets sur les systèmes biologiques .

Chimie médicinale: Étude de son potentiel en tant que squelette médicamenteux .

5. Mécanisme d'action

- Le mécanisme exact par lequel le nitrate de 1-adamantyle exerce ses effets reste un domaine de recherche actif.

- Il interagit probablement avec des cibles moléculaires et des voies spécifiques, influençant les processus cellulaires.

Applications De Recherche Scientifique

1-Adamantyl nitrate finds applications in:

Antiviral Research: Due to its adamantane core, it exhibits antiviral properties .

Biological Studies: Researchers explore its effects on biological systems .

Medicinal Chemistry: Investigating its potential as a drug scaffold .

Mécanisme D'action

- The exact mechanism by which 1-Adamantyl nitrate exerts its effects remains an active area of research.

- It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

1-Adamantyl Isothiocyanate

1-Adamantyl Fluoroformate

N-(1-Adamantyl) Maleimide

Nitrate Esters: Comparison with 1,2-Propanediol Dinitrate

1,2-Propanediol dinitrate (C₃H₆N₂O₆, MW = 166.09 g/mol) is synthesized via nitration of propyleneimine, contrasting with the photochemical route for this compound.

Q & A

Q. What are the key factors influencing the reaction kinetics of this compound in synthetic pathways?

- Solubility limitations : The low water solubility of adamantyl ligands (~1–2 g·L⁻¹) slows precipitation kinetics compared to more soluble analogs like N-cyclohexyl-2-pyrrolidone (NCP). Optimize solvent systems (e.g., mixed polar/nonpolar solvents) to enhance reaction rates .

- Temperature dependence : Heating to 50°C accelerates uranyl-adamantyl nitrate complex formation but may induce side reactions. Use Avrami-Erofe’ev kinetic models (Table 3 in ) to quantify crystallization rates .

- pH and nitric acid concentration : Higher HNO₃ concentrations (>0.5 M) improve uranyl nitrate precipitation yields (Figure 5 in ) but may degrade acid-sensitive ligands .

Q. How can computational modeling aid in understanding the reactivity of this compound?

- Ab initio studies : Model the planar-to-trigonal-pyramidal transition of adamantyl cations (e.g., 1-Adamantyl⁺) under high-pressure conditions to predict regioselectivity in nitration reactions .

- Mechanistic insights : Simulate hydride abstraction pathways using density functional theory (DFT) to explain byproduct formation (e.g., 1-fluoroadamantane or adamantanone in ) .

Q. How can researchers resolve discrepancies in thermal decomposition data for this compound derivatives?

- In situ XRD analysis : Track phase transitions during thermal decomposition (e.g., uranyl-adamantyl nitrate to uranium oxides) to identify intermediate species and validate stability thresholds .

- Cross-validation with spectroscopic data : Combine TGA results with FTIR or Raman spectroscopy to correlate mass loss events with specific bond cleavage (e.g., nitrate ester vs. adamantyl C–N bonds) .

Q. What are the challenges in achieving high selectivity in adamantane nitration reactions, and how can they be mitigated?

- Competing reaction pathways : Nitronium ion (NO₂⁺) attacks adamantane’s tertiary carbons, but over-nitration or oxidation byproducts (e.g., fluoroadamantane) may occur. Use sterically hindered solvents or lower NO₂BF₄ concentrations to favor mono-nitration .

- Regioselective control : Computational docking studies suggest adamantane’s bridgehead positions (C1 and C3) are most reactive. Optimize reaction time and temperature to minimize isomer formation .

Methodological Guidance

Q. What protocols ensure safe handling of this compound in radiochemical applications?

- Containment measures : Conduct reactions involving radioactive isotopes (e.g., plutonyl nitrate) in gloveboxes with HEPA filtration, as described in and .

- Waste management : Neutralize nitric acid byproducts with aqueous bicarbonate before disposal. Use ICP-AES or alpha spectroscopy to monitor residual actinide contamination .

Q. How can researchers optimize synthetic routes for novel adamantyl nitrate derivatives?

- High-throughput screening : Test L/U (ligand-to-uranium) molar ratios (0.25–6) and reaction times (minutes to days) to identify conditions for >99% yield () .

- Crystallization control : Adjust supersaturation levels using slow evaporation or anti-solvent techniques to grow single crystals suitable for XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.